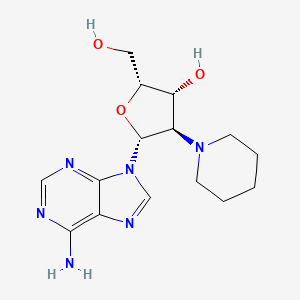
9H-Purin-6-amine, 9-(2-deoxy-2-(1-piperidinyl)-beta-D-xylofuranosyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Purin-6-amine, 9-(2-deoxy-2-(1-piperidinyl)-beta-D-xylofuranosyl)-: is a synthetic compound that belongs to the purine nucleoside analog class This compound is characterized by its unique structure, which includes a purine base linked to a modified sugar moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Purin-6-amine, 9-(2-deoxy-2-(1-piperidinyl)-beta-D-xylofuranosyl)- typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the purine base, the modification of the sugar moiety, and the coupling of the two components. Common reaction conditions involve the use of protecting groups, selective deprotection, and coupling reactions under anhydrous conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated synthesis equipment, stringent quality control measures, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the purine base or sugar moiety are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the purine base or sugar moiety.
Scientific Research Applications
Chemistry: In chemistry, 9H-Purin-6-amine, 9-(2-deoxy-2-(1-piperidinyl)-beta-D-xylofuranosyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound is studied for its potential as a nucleoside analog. It can be incorporated into nucleic acids, affecting their structure and function. This makes it a valuable tool for studying DNA and RNA processes.
Medicine: In medicine, the compound is investigated for its potential therapeutic applications. As a nucleoside analog, it may have antiviral or anticancer properties, making it a candidate for drug development.
Industry: In industrial applications, the compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 9H-Purin-6-amine, 9-(2-deoxy-2-(1-piperidinyl)-beta-D-xylofuranosyl)- involves its incorporation into nucleic acids. Once incorporated, it can interfere with the normal processes of DNA and RNA, such as replication and transcription. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets and pathways involved include DNA polymerases, RNA polymerases, and other enzymes critical for nucleic acid metabolism.
Comparison with Similar Compounds
- 9H-Purin-6-amine, 9-(2-deoxy-beta-D-ribofuranosyl)-
- 9H-Purin-6-amine, 9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-
- 9H-Purin-6-amine, 9-(2-deoxy-2-chloro-beta-D-ribofuranosyl)-
Comparison: Compared to these similar compounds, 9H-Purin-6-amine, 9-(2-deoxy-2-(1-piperidinyl)-beta-D-xylofuranosyl)- is unique due to the presence of the piperidinyl group on the sugar moiety. This modification can influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties. For example, the piperidinyl group may enhance the compound’s stability or alter its interaction with biological targets, making it a more potent or selective agent in certain applications.
Properties
CAS No. |
134934-91-1 |
|---|---|
Molecular Formula |
C15H22N6O3 |
Molecular Weight |
334.37 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-piperidin-1-yloxolan-3-ol |
InChI |
InChI=1S/C15H22N6O3/c16-13-10-14(18-7-17-13)21(8-19-10)15-11(12(23)9(6-22)24-15)20-4-2-1-3-5-20/h7-9,11-12,15,22-23H,1-6H2,(H2,16,17,18)/t9-,11-,12+,15-/m1/s1 |
InChI Key |
RLLXRWUSUDCYKT-ADGXKJENSA-N |
Isomeric SMILES |
C1CCN(CC1)[C@@H]2[C@H]([C@H](O[C@H]2N3C=NC4=C(N=CN=C43)N)CO)O |
Canonical SMILES |
C1CCN(CC1)C2C(C(OC2N3C=NC4=C(N=CN=C43)N)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


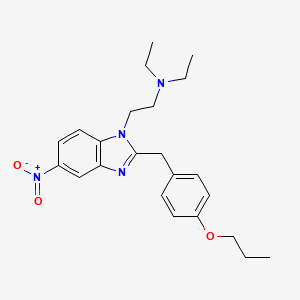
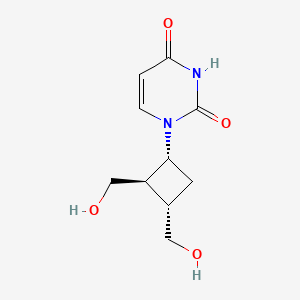

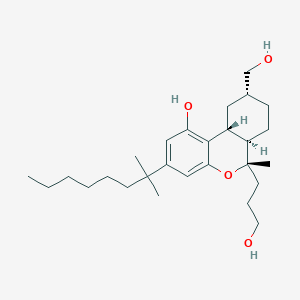
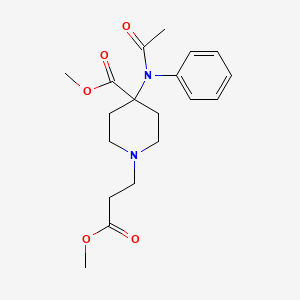
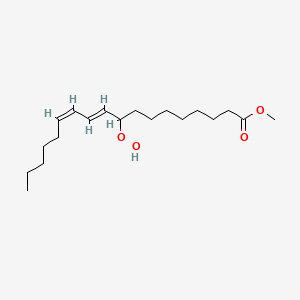
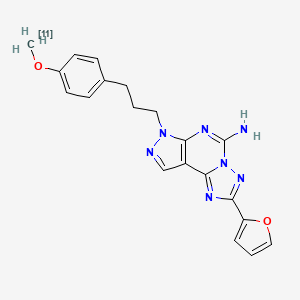



![3-(7,8,9-Trihydro-pyranno(2,3-g)indolyl)-N,N-dimethylmethylamine picrate [French]](/img/structure/B12782393.png)



